Thiazolo[5,4-d]pyrimidine, 2-methyl-
Description
Thiazolo[5,4-d]pyrimidine is a fused heterocyclic compound consisting of a thiazole ring fused to a pyrimidine ring. The 2-methyl derivative introduces a methyl group at position 2 of the thiazole moiety. This structural modification enhances its bioisosteric resemblance to purine nucleobases (adenine and guanine), as the sulfur atom in the thiazole ring replaces a nitrogen atom in the purine scaffold . Such bioisosterism allows interactions with biological targets like kinases, adenosine receptors, and growth factor receptors, making it a versatile scaffold in medicinal chemistry.
The compound is synthesized via cyclization reactions involving substituted pyrimidine precursors and thioamide reagents. Its pharmacological relevance spans angiogenesis inhibition, adenosine receptor antagonism, and antiproliferative activity against cancer cells .
Properties
CAS No. |
13554-88-6 |
|---|---|
Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3S/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3 |
InChI Key |
OPIMRVAQVQKYTR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CN=CN=C2S1 |
Canonical SMILES |
CC1=NC2=CN=CN=C2S1 |
Synonyms |
2-Methylthiazolo[5,4-d]pyrimidine |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Thiazolo[5,4-d]pyrimidine derivatives have been extensively studied for their antibacterial properties . Research indicates that various synthesized compounds exhibit potent activity against a range of bacteria, including Gram-positive and Gram-negative strains. For instance, a series of thiazolo[4,5-d]pyrimidine derivatives demonstrated superior activity against Bacillus subtilis and Pseudomonas aeruginosa compared to traditional antibiotics like streptomycin .
Table 1: Antibacterial Efficacy of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 3c | E. coli | High |
| 3d | S. aureus | Moderate |
| 4b | P. aeruginosa | High |
| 3a | B. subtilis | Very High |
Antitumor Properties
The compound has also shown promise in anticancer research . Thiazolo[5,4-d]pyrimidines have been identified as effective inhibitors of certain cancer cell lines due to their ability to interfere with key cellular processes such as apoptosis and cell proliferation. For example, specific derivatives have been reported to selectively inhibit acetyl-CoA carboxylase 2 and vascular endothelial growth factor (VEGF) receptors, both of which are critical in cancer metabolism and angiogenesis .
Neurological Applications
Recent studies have explored the role of thiazolo[5,4-d]pyrimidine derivatives as adenosine receptor antagonists . Compounds such as the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative exhibited nanomolar affinities for hA1 and hA2A adenosine receptors, suggesting potential for treating neurological disorders like depression and anxiety through modulation of these pathways .
Table 2: Binding Affinities at Adenosine Receptors
| Compound | hA1 Ki (nM) | hA2A Ki (nM) |
|---|---|---|
| 18 | 1.9 | 0.06 |
| Other Derivatives | Varies | Varies |
Inflammatory Diseases
Thiazolo[5,4-d]pyrimidines have been implicated in the treatment of inflammatory conditions by acting as antagonists for chemokine receptors involved in immune responses. For instance, compounds targeting the CXCR2 receptor have shown efficacy in models of psoriasis and chronic obstructive pulmonary disease (COPD), indicating their potential as therapeutic agents for managing inflammatory diseases .
Pain Management
The TRPV1 receptor is a well-known target for analgesic drugs, and thiazolo[5,4-d]pyrimidines have been synthesized as TRPV1 antagonists. These compounds could provide new avenues for pain relief therapies by blocking pain pathways at the receptor level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiazolo[5,4-d]pyrimidine
2.1.1 Substituent Variations on the Thiazolo[5,4-d]pyrimidine Core
Modifications at positions 2, 5, and 7 significantly influence biological activity:
The 2-methyl substituent in "Thiazolo[5,4-d]pyrimidine, 2-methyl-" contributes to steric effects that may enhance target selectivity compared to bulkier groups (e.g., benzyl or furan-2-yl), which are optimal for adenosine receptor binding .
2.1.2 Comparison with Thiazolo[4,5-d]pyrimidine
The positional isomer thiazolo[4,5-d]pyrimidine differs in sulfur placement, altering electronic properties and binding interactions:
The [5,4-d] isomer is favored in adenosine receptor targeting, while the [4,5-d] isomer excels in antiviral applications .
Comparison with Other Heterocyclic Cores
2.2.1 Furo[3,2-d]pyrimidine
Furopyrimidines lack sulfur but retain purine-like geometry. They exhibit weaker resistance profiles against HIV-1 mutants compared to thiazolo[5,4-d]pyrimidines .
2.2.2 Oxazolo[5,4-d]pyrimidine
Replacing sulfur with oxygen reduces electron density, diminishing kinase inhibition. For example, oxazolo derivatives show lower EGFR affinity than thiazolo analogues .
Key Research Findings and Data Tables
Antiproliferative Activity
Adenosine Receptor Binding
| Compound | hA2AAR Ki (nM) | hA1AR Ki (nM) | Functional Activity |
|---|---|---|---|
| 2-(Furan-2-yl)-7-amino | 0.06 | 1.9 | Inverse agonist (IC₅₀ = 7.42 nM) |
| Piperidine derivative 11 | 8.62 | 21.4 | High selectivity for A2AAR |
Q & A
Q. What are the established synthetic routes for 2-methyl-thiazolo[5,4-d]pyrimidine derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:
- Step 1: React 5-aminopyrimidine derivatives with methyl thioglycolate under reflux in ethanol to form the thiazole ring .
- Step 2: Introduce substituents at position 5 via nucleophilic substitution. For 2-methyl derivatives, alkylation with methyl iodide in acetone using K₂CO₃ as a base yields the desired product (55–75% yield) .
- Critical Data: Key intermediates are characterized via NMR (e.g., CH peaks at δ 4.62–4.73 ppm for methylene groups) and mass spectrometry (e.g., molecular ion at m/z 252.64 for chloromethyl derivatives) .
Q. How is structural characterization of thiazolo[5,4-d]pyrimidine derivatives performed?
Methodological Answer:
- NMR Spectroscopy: NMR identifies substituents (e.g., aromatic protons at δ 7.34–7.62 ppm) and methyl/methylene groups .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 253.0 for CHClFNS derivatives) .
- X-ray Crystallography: Resolves fused-ring geometry and substituent orientation (e.g., planar thiazolo-pyrimidine core with a dihedral angle <5°) .
Advanced Research Questions
Q. How can dual-targeting agents (e.g., A2A adenosine receptor [A2AAR] antagonists and CD73 inhibitors) be designed using the thiazolo[5,4-d]pyrimidine scaffold?
Methodological Answer:
- Pharmacophore Integration: Combine the thiazolo[5,4-d]pyrimidine core (essential for A2AAR binding) with a benzenesulfonamide group (critical for CD73 inhibition). Linker length (e.g., 3–5 carbons) and flexibility are optimized to balance affinity for both targets .
- Data Contradictions: Despite high A2AAR affinity (K < 10 nM), most derivatives show weak CD73 inhibition (IC > 10 µM). This suggests the need for structural tweaks, such as introducing Zn-chelating groups (e.g., hydroxamic acid) to enhance CD73 activity .
Q. What strategies resolve discrepancies in CD73 inhibition efficacy among thiazolo[5,4-d]pyrimidine derivatives?
Methodological Answer:
- SAR Analysis: Replace benzenesulfonamide with saccharinyl or ethyl benzoate moieties. For example, compound 12 (ethyl benzoate) shows improved CD73 inhibition (IC = 8.2 µM) compared to benzenesulfonamide analogs (IC > 50 µM) .
- Enzymatic Assays: Use phosphate-binding fluorescence assays to validate CD73 inhibition, ensuring results are not confounded by off-target effects .
Q. How are structure-activity relationships (SARs) explored to enhance A2AAR inverse agonism?
Methodological Answer:
- Position 7 Modifications: 7-Amino derivatives with furanyl groups (e.g., 2-(2-furanyl) substitution) exhibit nanomolar A2AAR affinity (K = 2.1 nM) and antinociceptive activity in murine models .
- Substituent Effects: Bulky groups at position 5 (e.g., piperidinyl) reduce A2AAR selectivity, while flexible linkers (e.g., -CHCHO-) improve potency .
Q. What in vitro and in vivo models are used to evaluate anticancer activity?
Methodological Answer:
- In Vitro: SRB assay against A549 (lung cancer) and PC-3 (prostate cancer) cell lines. For example, compound 123 induces apoptosis (sub-G1 population = 42% at 10 µM) via PARP-1 cleavage .
- In Vivo: Xenograft models (e.g., human medulloblastoma) assess tumor growth inhibition. Pretreatment with glutathione-depleting agents (e.g., buthionine sulfoximine) enhances efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
